3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
3-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine moiety substituted with a 4-tert-butylbenzoyl group and a pyrazole ring with 3,5-dimethyl substituents. The molecular scaffold combines aromatic heterocycles (pyridazine and pyrazole) with a flexible piperazine linker, a design common in medicinal chemistry for targeting diverse biological pathways .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O/c1-17-16-18(2)30(27-17)22-11-10-21(25-26-22)28-12-14-29(15-13-28)23(31)19-6-8-20(9-7-19)24(3,4)5/h6-11,16H,12-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMIZPNYHVNRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where piperazine is introduced to the pyridazine core.
Attachment of the tert-butylbenzoyl group: This can be done using Friedel-Crafts acylation, where tert-butylbenzoyl chloride reacts with the piperazine derivative in the presence of a Lewis acid catalyst.
Incorporation of the pyrazole ring: This step may involve cyclization reactions where appropriate precursors are used to form the pyrazole ring attached to the pyridazine core.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions would depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the pyridazine, piperazine, and pyrazole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: Due to its structural complexity, the compound may interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activity suggests it could be investigated for therapeutic applications, such as antimicrobial, antiviral, or anticancer agents.
Industry: In industrial settings, the compound may be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor binding: The compound may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
Pathway modulation: The compound may influence various biochemical pathways by interacting with key proteins or nucleic acids involved in those pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s pyridazine core is substituted at positions 3 and 6 with a piperazine-linked benzoyl group and a pyrazole ring, respectively. This architecture is shared with several analogues, though substituents vary significantly, influencing physicochemical and biological properties.
Key Analogues and Comparative Analysis
Table 1: Comparison of Structural Analogues
Key Observations :
Chlorinated derivatives (e.g., ) balance polarity and lipophilicity, which may explain their broader reported bioactivity.
Steric and Electronic Modifications: The biphenyl-sulfonyl group in introduces significant steric bulk, which may hinder target binding compared to the smaller tert-butyl group in the target compound.
Pyrazole Substituents :
- The target compound’s 3,5-dimethylpyrazole is less sterically demanding than the 3,4,5-trimethylpyrazole in , possibly allowing better binding to compact active sites.
- Pyrazole methylation patterns influence metabolic stability; dimethyl groups may reduce oxidative metabolism compared to unsubstituted pyrazoles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis can be approached via nucleophilic substitution or coupling reactions. A critical intermediate is the pyridazine core functionalized at the 3- and 6-positions. For example, introducing the piperazine-tert-butylbenzoyl moiety may involve Boc-protection/deprotection strategies to preserve reactive sites, as seen in analogous piperazinyl-pyridazine syntheses . The 3,5-dimethylpyrazole group can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under controlled pH (e.g., using ethanol/HCl at 0–5°C), similar to methods for pyrazole-thiadiazine derivatives . Prioritize intermediates like 6-chloropyridazine derivatives and pre-functionalized pyrazole precursors.
Q. How should researchers optimize reaction conditions for introducing the 3,5-dimethyl-1H-pyrazol-1-yl group into the pyridazine ring?
- Methodological Answer : Optimize temperature, solvent, and catalyst systems. For example, ethanol with catalytic HCl at 0–5°C facilitates diazenyl group introduction in pyrazole-thiadiazines . Microwave-assisted synthesis may reduce reaction times for heterocyclic coupling. Monitor progress via TLC or HPLC, and characterize intermediates using FTIR (e.g., C=N stretch at ~1600 cm⁻¹) and ¹H NMR (pyrazole CH3 protons at δ 2.1–2.5 ppm) .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify piperazine N-CH2 (δ 2.5–3.5 ppm) and pyridazine/pyrazole aromatic protons (δ 7.0–8.5 ppm).
- HRMS : Confirm molecular weight (expected [M+H]⁺ ~454.2 g/mol).
- FTIR : Detect carbonyl (C=O, ~1680 cm⁻¹) and tertiary butyl C-H stretches (~2960 cm⁻¹).
- XRD : Resolve crystallographic data for absolute configuration, as done for related pyridazine derivatives .
Advanced Research Questions
Q. What strategies can resolve contradictions between in vitro bioactivity and in vivo efficacy observed for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays). Poor in vivo efficacy may stem from rapid clearance, as seen in tert-butyl-containing analogs .
- Prodrug Design : Modify the tert-butylbenzoyl group to enhance solubility, inspired by ester-to-acid conversions in pyrazole-carboxylates .
- Target Engagement Studies : Use SPR or ITC to validate binding affinity to proposed targets (e.g., kinases) and correlate with cellular assays .
Q. How can computational modeling predict the binding affinity of this compound with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., kinase domains). Prioritize targets based on structural homology to pyridazine inhibitors .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories. Focus on hydrogen bonds between the pyridazine N-atoms and catalytic lysine residues.
- QSAR : Correlate substituent effects (e.g., tert-butyl vs. chloro groups) with activity trends from analogs .
Q. What are the implications of modifying the tert-butylbenzoyl group on the pharmacokinetic profile of this compound?
- Methodological Answer :
- Lipophilicity vs. Solubility : The tert-butyl group increases logP, enhancing membrane permeability but reducing aqueous solubility. Replace with polar groups (e.g., sulfonyl or carboxylate) to improve PK, as demonstrated in sulfonamide-piperazine derivatives .
- Metabolic Stability : Tert-butyl groups resist oxidative metabolism, potentially prolonging half-life. Compare with methyl or cyclopropyl analogs using CYP450 inhibition assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity between structural analogs?
- Methodological Answer :
- SAR Studies : Systematically vary substituents (e.g., tert-butyl vs. methoxy on the benzoyl group) and test against a panel of assays (e.g., antibacterial, antiviral).
- Counterion Effects : Assess if hydrochloride salts (common in piperazine derivatives) enhance solubility and activity, as seen in pyridazine-based pharmaceuticals .
- Orthogonal Assays : Validate hits using dual methods (e.g., enzymatic inhibition + cell viability) to rule out assay-specific artifacts .
Experimental Design
Q. What in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer :
- Murine LPS-Induced Inflammation : Measure TNF-α/IL-6 levels in serum after oral administration.
- Adjuvant-Induced Arthritis : Monitor joint swelling and histopathological changes.
- Dosing Regimen : Use PK data to align dosing intervals with compound half-life. Include positive controls (e.g., dexamethasone) and vehicle groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
